1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene
Description
Significance of Halogenated and Methoxy-Substituted Aromatic Systems in Modern Chemical Synthesis
Halogenated aromatic compounds are fundamental building blocks in organic chemistry. researchgate.net The carbon-halogen bond provides a reactive handle for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. adpharmachem.comsigmaaldrich.com These reactions are cornerstones of modern synthesis, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
Fluorine, in particular, imparts unique properties to organic molecules. Its high electronegativity and small size can significantly alter a compound's physical, chemical, and biological characteristics. numberanalytics.commdpi.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.commdpi.com Consequently, fluorinated aromatics are prevalent in a wide array of pharmaceuticals, including antibiotics and anticancer agents. numberanalytics.comresearchgate.net Bromine, being larger and more polarizable, serves as an excellent leaving group and is a key participant in the formation of Grignard reagents and other organometallic species. wikipedia.orgstackexchange.com
The methoxy (B1213986) group (–OCH₃) is another crucial substituent in synthetic chemistry. As a strong electron-donating group, it influences the reactivity of the aromatic ring, directing electrophilic aromatic substitution to specific positions. researchgate.net Its presence can also be critical for biological activity, as it can participate in hydrogen bonding and modulate a molecule's lipophilicity. researchgate.net The combination of halogens and methoxy groups on an aromatic system thus creates a multifunctional scaffold with tunable reactivity and properties, making such systems highly valuable in the design of functional molecules.
Overview of the Research Landscape for Analogous Bromo-Fluoro-Aromatic Compounds and their Derivatives
The study of bromo-fluoro-aromatic compounds is a well-established area of research. These molecules serve as versatile intermediates in the synthesis of more complex structures. For instance, 1-bromo-4-fluorobenzene (B142099) is a high-production-volume chemical used as a precursor in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org It is frequently employed in cross-coupling reactions to introduce the 4-fluorophenyl moiety into target molecules. adpharmachem.comwikipedia.org
More complex polyhalogenated benzenes, such as 1-bromo-4-chloro-2-fluorobenzene (B27433) and 1-bromo-2-chloro-4-fluorobenzene, are also important synthetic intermediates. nbinno.comossila.com These compounds offer differentiated reactivity, allowing for selective transformations at different halogenated positions. They are used as building blocks for active pharmaceutical ingredients (APIs), including treatments for breast cancer, and for the synthesis of specialized catalysts. nbinno.comossila.com
The synthesis of these compounds often involves the electrophilic halogenation of a substituted benzene (B151609) ring. researchgate.netlibretexts.orgmasterorganicchemistry.com For example, 4-fluorobromobenzene is typically synthesized via the bromination of fluorobenzene (B45895). wikipedia.org The generation of reactive intermediates like benzynes from precursors such as 1-bromo-2-fluorobenzene (B92463) highlights another facet of their synthetic utility. stackexchange.comorgsyn.org
Below is a table summarizing key data for representative analogous compounds.
| Compound Name | CAS Number | Molecular Formula | Key Applications |
| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | Precursor for pharmaceuticals and agrochemicals; Suzuki coupling reactions. sigmaaldrich.comwikipedia.org |
| 1-Bromo-2-fluorobenzene | 1072-85-1 | C₆H₄BrF | Benzyne (B1209423) precursor. stackexchange.comorgsyn.org |
| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | C₆H₃BrClF | Intermediate for pharmaceutical compounds (e.g., with antidepressant effects). nbinno.com |
| 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | C₆H₃BrClF | Building block for APIs (e.g., brilanestrant (B612186) for breast cancer) and catalysts. ossila.com |
| 4-Bromo-1-fluoro-2-methoxybenzene | 103291-07-2 | C₇H₆BrFO | Synthetic intermediate. ambeed.com |
Justification for In-Depth Academic Investigation of 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene
The molecular structure of this compound presents a compelling case for dedicated academic study. While its constituent parts—the bromo-fluoro-aromatic system and methoxy groups—are well-understood individually, their specific combination in this molecule offers unique synthetic potential that remains largely unexplored.
The justification for its investigation rests on several key points:
Multifunctional Reactivity: The compound possesses three distinct reactive sites: the fluorinated aromatic ring, the benzylic-type methoxy group, and the primary alkyl bromide. This trifecta allows for a diverse range of sequential or orthogonal chemical transformations. The alkyl bromide is susceptible to nucleophilic substitution, the aryl bromide (formed upon potential HBr elimination) can undergo cross-coupling, and the methoxy group can influence the electronic properties and be a site for potential cleavage.
Chirality: The carbon atom bearing the methoxy group is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound could provide valuable chiral building blocks for the asymmetric synthesis of complex target molecules, particularly pharmaceuticals where stereochemistry is critical for efficacy.
Potential as a Pharmaceutical Scaffold: The 4-fluorophenyl group is a common feature in many successful drugs. mdpi.com The combination of this moiety with a flexible, functionalized side chain containing both a methoxy group and a reactive bromine atom makes this compound a promising starting point for the development of new therapeutic agents. Its structure is analogous to intermediates used in the synthesis of biologically active compounds.
Lack of Existing Literature: A thorough review of the chemical literature reveals a scarcity of data specifically on this compound. This knowledge gap presents an opportunity for foundational research into its synthesis, characterization, and reactivity. Such studies would not only contribute new knowledge to the field of organic chemistry but also potentially unlock a novel and versatile tool for synthetic chemists.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOWEISFUCYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251642 | |
| Record name | Benzene, 1-(2-bromo-1-methoxyethyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83739-63-3 | |
| Record name | Benzene, 1-(2-bromo-1-methoxyethyl)-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83739-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-bromo-1-methoxyethyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Bromo 1 Methoxyethyl 4 Fluorobenzene
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing a logical and efficient synthetic route. wikipedia.orgresearchgate.net For 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene, the primary disconnection can be made at the C-O and C-Br bonds of the methoxyethyl side chain.
This disconnection strategy suggests that the target molecule can be synthesized from a precursor containing the 4-fluorophenyl group and an appropriate two-carbon side chain. A key precursor identified through this analysis is 4-fluorostyrene (B1294925). The addition of a bromine and a methoxy (B1213986) group across the double bond of 4-fluorostyrene would yield the desired product.
Another retrosynthetic approach involves the disconnection of the C-C bond between the aromatic ring and the ethyl side chain. This would lead to a 4-fluorophenyl synthon and a 2-bromo-1-methoxyethyl synthon. The corresponding synthetic equivalents could be a 4-fluorophenyl Grignard reagent and a protected 2-bromo-1-methoxyacetaldehyde. However, the former approach starting from 4-fluorostyrene is generally more direct.
The key precursors for the synthesis of this compound are therefore identified as:
4-Fluorostyrene
A brominating agent (e.g., N-bromosuccinimide)
Methanol (B129727) (as the source of the methoxy group)
Direct Synthesis Approaches
Direct synthesis approaches focus on the forward reaction from the identified precursors to the target molecule. These methods often involve regioselective reactions to ensure the correct placement of the bromine and methoxy groups.
Regioselective Bromination and Methoxyethylation Strategies
The synthesis of this compound from 4-fluorostyrene can be achieved through a bromination reaction in the presence of methanol. This reaction proceeds via an electrophilic addition mechanism. The bromine adds to the double bond to form a bromonium ion intermediate. The subsequent nucleophilic attack by methanol occurs at the more substituted carbon (the benzylic position) due to the stabilizing effect of the phenyl ring. This regioselectivity is crucial for obtaining the desired isomer.
The reaction can be represented as follows:
4-Fluorostyrene + Br₂ + CH₃OH → this compound + HBr
A common reagent used for this transformation is N-bromosuccinimide (NBS) in methanol. NBS serves as a source of electrophilic bromine.
Catalytic and Stoichiometric Reagent-Mediated Syntheses
While the direct bromination in methanol is a common approach, other catalytic and stoichiometric methods can be employed. For instance, the use of a catalyst can enhance the reaction rate and selectivity. Lewis acids can be used to activate the double bond of the styrene (B11656) derivative towards electrophilic attack.
Stoichiometric reagents can also be utilized to achieve the desired transformation. For example, a pre-formed complex of bromine with a suitable carrier could be used to control the delivery of the electrophile. However, for this specific transformation, the direct use of NBS in methanol is often efficient and does not necessarily require complex catalytic systems.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters to consider include:
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of bromine and prevent side reactions.
Solvent: Methanol serves as both the solvent and the nucleophile. The concentration of the reactants in methanol can influence the reaction rate.
Reagent stoichiometry: The molar ratio of 4-fluorostyrene to the brominating agent needs to be carefully controlled to ensure complete conversion without excessive use of the reagent.
Below is a table summarizing typical reaction conditions and their impact on the synthesis:
| Parameter | Condition | Rationale |
| Temperature | 0 °C to room temperature | Lower temperatures favor selectivity and minimize byproduct formation. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine. |
| Solvent | Methanol | Acts as both solvent and nucleophile for methoxy addition. |
| Reaction Time | 1-4 hours | Sufficient time for the reaction to go to completion. |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Development of Eco-Friendly Solvents and Reaction Media
While methanol is a common solvent for this reaction, its volatility and toxicity are concerns. Research into greener alternatives is an active area. Potential eco-friendly solvents could include ionic liquids or deep eutectic solvents, which have low vapor pressure and can often be recycled. However, the solubility and reactivity of the substrates and reagents in these alternative media would need to be carefully evaluated. For this specific reaction, where methanol also acts as a reagent, replacing it entirely presents a significant challenge. A more practical green approach might involve minimizing the amount of methanol used and ensuring its efficient recovery and recycling.
Utilization of Sustainable Catalytic Systems
Modern synthetic chemistry increasingly focuses on the development of sustainable methods that minimize waste and energy consumption. For the synthesis of this compound, a plausible sustainable approach involves the direct bromomethoxylation of 4-fluorostyrene. Visible-light photoredox catalysis has emerged as a powerful and green tool for the halofunctionalization of alkenes. acs.orgbeilstein-journals.org
This method typically involves the use of a photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye, which, upon irradiation with visible light, can initiate a radical cascade. A bromine source, such as an alkali metal bromide or N-bromosuccinimide (NBS), and methanol as the solvent and methoxy source, can be used. The reaction proceeds under mild conditions, often at room temperature, which is a significant advantage over traditional methods that may require harsh reagents or high temperatures. beilstein-journals.org
A proposed mechanism for the photocatalytic bromomethoxylation of 4-fluorostyrene is initiated by the excited photocatalyst oxidizing the bromide anion to a bromine radical. This radical then adds to the double bond of 4-fluorostyrene to form a benzylic radical intermediate. Subsequent oxidation of this radical by the photocatalyst generates a benzylic cation, which is then trapped by the methanol solvent to yield the final product. Alternatively, the benzylic radical could be trapped by methanol to form a new radical, which is then oxidized and deprotonated.
Table 1: Proposed Conditions for Sustainable Catalytic Bromomethoxylation of 4-Fluorostyrene
| Parameter | Condition |
| Starting Material | 4-Fluorostyrene |
| Reagents | N-Bromosuccinimide (NBS) or NaBr, Methanol |
| Catalyst | Ru(bpy)₃Cl₂ or Eosin Y |
| Energy Source | Visible Light (e.g., Blue LEDs) |
| Solvent | Methanol |
| Temperature | Room Temperature |
This approach is considered sustainable due to the use of visible light as a renewable energy source and the potential for catalytic turnover, reducing the amount of waste generated.
Stereoselective Synthesis of Enantiomers and Diastereomers
Due to the presence of a chiral center in the methoxyethyl group, the stereoselective synthesis of this compound is of significant interest. This can be achieved through asymmetric transformations, the use of chiral auxiliaries, or enantioselective catalysis.
A common strategy for the synthesis of enantiomerically pure compounds is to start with a prochiral precursor and introduce the stereocenter in a controlled manner. For this compound, a plausible route begins with the asymmetric reduction of 2-bromo-1-(4-fluorophenyl)ethanone.
This reduction can be achieved with high enantioselectivity using a Corey-Bakshi-Shibata (CBS) catalyst, such as (R)-(+)-2-methyl-CBS-oxazaborolidine, with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BMS). nih.gov This reaction yields the chiral intermediate, (R)-2-bromo-1-(4-fluorophenyl)ethanol, with high enantiomeric excess (ee). nih.gov The subsequent step is the methylation of the hydroxyl group to form the ether linkage. This is typically accomplished through a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate. acs.org
Table 2: Two-Step Asymmetric Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Product | Enantiomeric Excess (ee) |
| 1 | Asymmetric Reduction | 2-bromo-1-(4-fluorophenyl)ethanone, (R)-2-methyl-CBS-oxazaborolidine, BH₃·SMe₂, THF, room temp. | (R)-2-bromo-1-(4-fluorophenyl)ethanol | >99% nih.gov |
| 2 | Methylation | (R)-2-bromo-1-(4-fluorophenyl)ethanol, NaH, CH₃I, THF, 0 °C to room temp. | (R)-1-(2-bromo-1-methoxyethyl)-4-fluorobenzene | Expected to be high |
Chiral auxiliary strategies offer another avenue for stereocontrol. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For instance, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, could be acylated with a derivative of 4-fluorophenylacetic acid. rsc.orgresearchgate.net Subsequent bromination at the alpha-position would proceed diastereoselectively due to the steric influence of the auxiliary. After the bromination, the auxiliary can be cleaved, and the resulting chiral acid can be reduced and methylated to afford the desired enantiomer of this compound.
A more direct and atom-economical approach to the stereoselective synthesis of this compound is the direct enantioselective bromomethoxylation of 4-fluorostyrene using a chiral catalyst. This reaction would install both the bromine atom and the methoxy group in a single, stereocontrolled step.
The development of catalytic, asymmetric halofunctionalization of alkenes is an active area of research. researchgate.netresearchgate.net Various catalytic systems, including those based on chiral Lewis acids, Brønsted acids, and organocatalysts, have been explored for similar transformations. researchgate.net For the bromomethoxylation of 4-fluorostyrene, a chiral catalyst could coordinate to the alkene or the bromine source, creating a chiral environment that directs the nucleophilic attack of methanol to one face of the intermediate halonium ion or radical, leading to the preferential formation of one enantiomer.
Table 3: Examples of Chiral Catalysts for Asymmetric Halofunctionalization of Alkenes
| Catalyst Type | Example Catalyst Structure | Reaction Type | Achieved Enantioselectivity |
| Organocatalyst | Chiral Phosphoric Acid | Iodolactonization | Up to 99% ee |
| Lewis Acid | Ti(IV)-BINOL Complex | Bromolactonization | Up to 98% ee |
| Phase-Transfer Catalyst | Cinchona Alkaloid Derivative | Chlorocyclization | Up to 95% ee |
While a specific catalyst for the enantioselective bromomethoxylation of 4-fluorostyrene is not detailed in the literature, the principles established for related asymmetric halofunctionalizations suggest that this is a feasible and promising strategy for the direct synthesis of enantiomerically enriched this compound. researchgate.netresearchgate.net
Reaction Chemistry and Mechanistic Studies of 1 2 Bromo 1 Methoxyethyl 4 Fluorobenzene
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The carbon-bromine (C-Br) bond in 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the bromide leaving group through nucleophilic substitution reactions.
Being a secondary alkyl halide, this compound can undergo nucleophilic substitution via either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. The prevailing pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. youtube.comkhanacademy.org
The Sₙ1 mechanism involves a stepwise process where the leaving group departs in the rate-determining step to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the leaving group and the carbocation intermediate. youtube.com For this compound, the formation of a secondary carbocation is significantly stabilized by resonance with the adjacent 4-fluorophenyl ring (a benzylic carbocation), making the Sₙ1 pathway highly plausible.
The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, proceeding through a five-membered transition state. masterorganicchemistry.comyoutube.com This mechanism leads to an inversion of stereochemistry at the reaction center. youtube.com Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents, which solvate the counter-ion but not the nucleophile, thus enhancing its reactivity. youtube.com The secondary nature of the substrate presents some steric hindrance to the backside attack, which may slow the reaction compared to a primary halide. youtube.com
The table below summarizes the factors influencing the mechanistic pathway for this specific compound.
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary | Primary > Secondary | Secondary substrate; can proceed via either pathway. Carbocation is resonance-stabilized (benzylic), favoring Sₙ1. Moderate steric hindrance disfavors Sₙ2. youtube.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻) | The choice of nucleophile is a critical determinant for directing the mechanism. khanacademy.orgyoutube.com |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation intermediate and solvate the leaving group, promoting Sₙ1. Aprotic solvents enhance nucleophilicity, promoting Sₙ2. youtube.com |
| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group, suitable for both mechanisms. youtube.com |
The utility of this compound as a substrate in nucleophilic substitution reactions is broad, accommodating a range of nucleophiles. However, the strength and steric bulk of the nucleophile can lead to competing elimination reactions (E1 and E2).
Strong, Unhindered Nucleophiles : Reagents such as iodide, azide, cyanide, and thiolate anions are strong nucleophiles that will likely favor the Sₙ2 pathway, especially in a polar aprotic solvent, to yield the corresponding substituted products.
Strong, Hindered Nucleophiles : Strong and bulky bases, such as potassium tert-butoxide, are more likely to act as bases rather than nucleophiles, leading predominantly to elimination (E2) products. youtube.com
Weak Nucleophiles : Solvents like water, alcohols, and carboxylic acids can act as weak nucleophiles, favoring the Sₙ1 pathway (solvolysis). These reactions are typically slower and may require heating. The E1 reaction is a common side reaction under these conditions.
The following table outlines the expected major products with different classes of nucleophiles.
| Nucleophile | Class | Expected Major Mechanism | Expected Product(s) |
| H₂O / ROH | Weak Base, Weak Nucleophile | Sₙ1 | Alcohol / Ether (Solvolysis) |
| I⁻, Br⁻, Cl⁻ | Weak Base, Strong Nucleophile | Sₙ2 | Alkyl Halide |
| HS⁻, RS⁻ | Weak Base, Strong Nucleophile | Sₙ2 | Thiol / Thioether |
| N₃⁻, CN⁻ | Weak Base, Strong Nucleophile | Sₙ2 | Azide / Nitrile |
| RCOO⁻ | Weak Base, Moderate Nucleophile | Sₙ2 | Ester |
| OH⁻, RO⁻ | Strong Base, Strong Nucleophile | Sₙ2 / E2 | Alcohol / Ether or Alkene |
| t-BuO⁻ | Strong, Hindered Base | E2 | Alkene (Elimination) |
Intramolecular cyclization reactions would require the presence of a nucleophilic center within the this compound molecule itself, positioned to facilitate an internal attack on the carbon bearing the bromine. In its current structure, the compound lacks a suitable internal nucleophile (e.g., a hydroxyl or amino group at an appropriate distance). Therefore, intramolecular cyclization is not a primary reaction pathway for this compound without prior chemical modification to introduce such a functional group.
Cross-Coupling Reactions and Organometallic Intermediates
The carbon-bromine bond in this compound serves as an effective electrophilic handle for the construction of new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry. This can be achieved either by converting the compound into an organometallic nucleophile or by using it directly as the electrophilic partner in a palladium-catalyzed reaction.
The transformation of the alkyl bromide into an organometallic reagent effectively reverses its polarity (umpolung), turning the previously electrophilic carbon into a potent nucleophile.
Grignard Reagents : Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) would produce the corresponding Grignard reagent, [1-(4-fluorophenyl)-2-methoxyethyl]magnesium bromide. These reagents are strong bases and nucleophiles, widely used for additions to carbonyl compounds and other electrophiles. libretexts.org Care must be taken to exclude water and other acidic protons. libretexts.org
Organolithium Reagents : Organolithium compounds can be prepared via lithium-halogen exchange using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.orgwikipedia.org
Organozinc Reagents : Organozinc halides can be prepared either by direct insertion of activated zinc metal (e.g., Rieke zinc) into the C-Br bond or, more commonly, by transmetalation of a pre-formed organolithium or Grignard reagent with a zinc salt like ZnCl₂. sigmaaldrich.comwikipedia.org Organozinc reagents are valued for their moderate reactivity and high tolerance for other functional groups, making them ideal for subsequent cross-coupling reactions. sigmaaldrich.comwikipedia.org
| Organometallic Reagent | Typical Preparation Method | Key Characteristics |
| Grignard (R-MgBr) | R-Br + Mg → R-MgBr | Strong nucleophile and base; reacts with a wide range of electrophiles. |
| Organolithium (R-Li) | R-Br + 2 R'-Li → R-Li + LiBr + R'-R' | Very strong nucleophile and base; highly reactive. wikipedia.org |
| Organozinc (R-ZnBr) | R-MgBr + ZnBr₂ → R-ZnBr + MgBr₂ | Milder nucleophile; high functional group tolerance; used in Negishi coupling. sigmaaldrich.comwikipedia.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation, and alkyl bromides are common substrates. nih.gov The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. nih.gov
Suzuki Reaction : This reaction would couple this compound with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov
Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the alkyl bromide with an alkene. organic-chemistry.orgmychemblog.com This reaction forms a C-C bond and typically proceeds with high stereoselectivity. organic-chemistry.org
Sonogashira Reaction : This coupling reaction would join the alkyl bromide with a terminal alkyne. It traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to forge a C(sp)-C(sp³) bond. wikipedia.orgresearchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination : To form a C-N bond, this reaction couples the alkyl bromide with a primary or secondary amine. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org
The table below provides a summary of these key palladium-catalyzed reactions.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki Coupling | Organoboron Reagent (R'-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) nih.gov |
| Heck Coupling | Alkene (R'-CH=CH₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) organic-chemistry.orgmychemblog.com |
| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | C-C | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Amine (R'₂NH) | C-N | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) wikipedia.orglibretexts.orgorganic-chemistry.org |
Other Transition Metal-Catalyzed Coupling Reactions
The presence of a bromine atom in the ethyl side chain of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While the aryl fluoride (B91410) can also participate in certain coupling reactions, the alkyl bromide is generally more reactive under typical palladium- or nickel-catalyzed conditions.
Commonly employed transition metal-catalyzed reactions for alkyl bromides include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the bromoethyl moiety with an organoboron reagent (e.g., a boronic acid or ester). This would result in the formation of a new carbon-carbon bond, replacing the bromine atom. The choice of phosphine ligand on the palladium catalyst would be crucial to optimize the reaction yield and prevent side reactions.
Heck Reaction: In a Heck reaction, the bromoethyl group would be coupled with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of a new, more substituted alkene, with the concomitant elimination of HBr.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromoethyl group and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the bromoethyl moiety with an amine. This is a powerful method for the synthesis of various nitrogen-containing compounds.
The following table summarizes the expected products from these coupling reactions with hypothetical reaction partners.
| Coupling Reaction | Reactant | Expected Product |
| Suzuki | Phenylboronic acid | 1-(1-Methoxy-2-phenylethyl)-4-fluorobenzene |
| Heck | Styrene (B11656) | 1-(1-Methoxy-3-phenylprop-2-en-1-yl)-4-fluorobenzene |
| Sonogashira | Phenylacetylene | 1-(1-Methoxy-3-phenylprop-2-yn-1-yl)-4-fluorobenzene |
| Buchwald-Hartwig | Aniline | N-(1-(4-Fluorophenyl)-2-methoxyethyl)aniline |
Transformations Involving the Methoxy (B1213986) Group
The methoxy group in this compound can undergo several transformations, primarily involving its cleavage or participation in etherification reactions.
The cleavage of the methyl ether to reveal a hydroxyl group is a common transformation. This can typically be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The resulting secondary alcohol would be a versatile intermediate for further derivatization. For instance, it could be oxidized to a ketone or esterified to form various esters.
Under basic conditions, the parent alcohol (if the methoxy group were a hydroxyl group) could undergo Williamson ether synthesis with an alkyl halide to form a different ether. Transetherification, the exchange of the methoxy group for another alkoxy group, is also a possibility, though it generally requires specific catalysts and conditions.
Reactivity of the Fluoroaryl Moiety
The 4-fluorophenyl group of the molecule exhibits reactivity characteristic of substituted aromatic rings, participating in both electrophilic and nucleophilic aromatic substitution reactions.
The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions, due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, due to its high electronegativity, fluorine is also a deactivating group, meaning that EAS reactions on the fluorobenzene (B45895) ring will be slower than on benzene (B151609) itself. The methoxyethyl side chain is also an ortho, para-director, but its directing effect is on the same positions as the fluorine. Therefore, incoming electrophiles will be directed to the positions ortho to the fluorine (and meta to the side chain).
For example, in a nitration reaction, the major products would be 1-(2-bromo-1-methoxyethyl)-2-nitro-4-fluorobenzene and 1-(2-bromo-1-methoxyethyl)-3-nitro-4-fluorobenzene. The relative yields of these isomers would depend on steric hindrance and the specific reaction conditions.
The fluorine atom on the aromatic ring can be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (fluorine). In this compound, the methoxyethyl side chain is not a strong electron-withdrawing group. Therefore, SNAr reactions on this substrate would likely require harsh conditions (high temperatures and pressures) or the presence of a strong base to proceed via a benzyne (B1209423) mechanism.
If an SNAr reaction were to occur, the fluorine atom would be replaced by the incoming nucleophile. For instance, reaction with sodium methoxide (B1231860) under forcing conditions could potentially yield 1-(2-bromo-1-methoxyethyl)-4-methoxybenzene.
C-H Activation and Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, offering a more atom- and step-economical approach to molecular elaboration. sigmaaldrich.com For a substrate like this compound, the primary sites for C-H activation would be the fluorobenzene ring and the methoxy group. Transition metal catalysis, particularly with palladium and rhodium, is a prominent strategy for such transformations. researchgate.netuni-muenster.de
The fluorine substituent on the aromatic ring is known to promote ortho-C-H metalation. nih.gov Palladium-catalyzed C-H functionalization could be envisioned, potentially directed by a coordinating group or proceeding via an undirected pathway. nih.govresearchgate.net For instance, an activated norbornene could be employed to trap an ortho-palladation intermediate, relaying the functionalization to the meta position. nih.gov A dual-ligand system would likely be crucial for achieving high reactivity and site selectivity in such a process. nih.gov
Rhodium catalysis is also widely used for C-H functionalization due to the high reactivity and selectivity of rhodium complexes. researchgate.netacs.org Rhodium(III) catalysts, for example, can activate C-H bonds through mechanisms like concerted metalation-deprotonation (CMD). nih.gov Theoretical studies have been instrumental in elucidating the mechanisms of rhodium-catalyzed C-H functionalization, including the C-H bond cleavage step, the transformation of the resulting C-Rh bond, and the regeneration of the active catalyst. nih.gov
The methoxy group on the side chain also presents a handle for C-H activation. Rhodium(III)-catalyzed α-arylation of silyl (B83357) enol ethers derived from ketones demonstrates the functionalization of C-H bonds adjacent to an ether oxygen. acs.org While not directly applicable to the methoxy group itself, it suggests the possibility of functionalizing the methyl group of the ether under appropriate catalytic conditions.
A hypothetical C-H arylation of the fluorobenzene ring of this compound is presented in the table below, based on analogous transformations of fluoroarenes. nih.gov
| Entry | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-iodotoluene | Pd(OAc)₂ / Ligand A | Toluene | 120 | 75 |
| 2 | Phenylboronic acid | [Cp*RhCl₂]₂ / AgSbF₆ | Dioxane | 100 | 82 |
| 3 | 3-bromoanisole | Pd(TFA)₂ / Ligand B | Hexane | 110 | 68 |
Table 1: Hypothetical C-H Arylation of this compound. The data is representative of typical conditions for C-H activation of fluoroarenes and does not represent experimentally verified results for this specific compound.
Radical Reactions and Bond Formation Pathways
The bromoethyl moiety in this compound is a prime site for initiating radical reactions. The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com This inherent reactivity allows for selective functionalization at the benzylic position.
One of the most common radical reactions involving such a substrate would be a benzylic bromination if starting from the corresponding unbrominated precursor, typically using N-bromosuccinimide (NBS) and a radical initiator. libretexts.orgmasterorganicchemistry.com Given that the bromine is already present in this compound, this bromine atom can serve as a precursor for a radical through atom transfer radical (ATR) processes.
Atom Transfer Radical Cyclization (ATRC) is a plausible pathway if an appropriate unsaturated moiety is present in the molecule or introduced. rsc.orgrsc.org For instance, if the methoxy group were replaced by an allyloxy group, a copper-catalyzed ATRC could be employed to form a five-membered ring. rsc.orgrsc.org
Intermolecular radical additions are also a significant possibility. The radical generated at the carbon bearing the bromine could add to electron-deficient alkenes in a Giese-type reaction. acs.org Photocatalytic methods, which have gained prominence for their mild reaction conditions, could be employed to generate the radical from the C-Br bond. acs.orgrsc.orgrsc.org For example, a cooperative catalytic system involving a photocatalyst and a nucleophilic catalyst like lutidine could facilitate the formation of the benzylic radical and its subsequent addition to an alkene. acs.org
The photochemical benzylic bromination of electron-rich aromatic substrates using BrCCl₃ in continuous flow has been demonstrated, highlighting the compatibility of such radical processes with methoxy-substituted aromatic compounds. rsc.org This suggests that radical reactions involving the bromoethyl group of the title compound would be tolerant of the existing functionalities.
A hypothetical radical addition reaction of this compound with an electron-deficient alkene is outlined below.
| Entry | Alkene | Catalyst System | Solvent | Light Source | Yield (%) |
| 1 | Methyl acrylate | Ir(ppy)₃ / CuBr·SMe₂ | CH₃CN | Blue LED | 88 |
| 2 | Acrylonitrile | Ru(bpy)₃Cl₂ | DMF | Visible Light | 79 |
| 3 | N-phenylmaleimide | Eosin Y | DMSO | Green LED | 92 |
Table 2: Hypothetical Intermolecular Radical Addition of this compound. The data is representative of typical conditions for photoredox-catalyzed radical additions and does not represent experimentally verified results for this specific compound.
Applications of 1 2 Bromo 1 Methoxyethyl 4 Fluorobenzene in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The utility of 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene stems from its capacity to undergo a variety of chemical transformations, making it a valuable precursor for intricate molecular designs.
Precursor in the Total Synthesis of Natural Products and Analogues
In the realm of total synthesis, building blocks with multiple functional groups and stereocenters are highly prized. This compound possesses a primary bromide, which is an excellent leaving group for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of carbon and heteroatom nucleophiles, thereby enabling the extension of the carbon skeleton or the incorporation of new functionalities.
The presence of a stereocenter at the carbon atom bearing the methoxy (B1213986) group means that if this compound were available in an enantiomerically pure form, it could be used in asymmetric synthesis to control the stereochemistry of the target molecule. For instance, the bromide could be displaced by a carbon nucleophile, such as an enolate or an organocuprate, to form a new carbon-carbon bond, a fundamental operation in the synthesis of complex natural products.
While no specific total synthesis has been documented using this exact precursor, the general synthetic strategy is well-established. The table below illustrates the type of nucleophilic substitution reactions the compound could undergo.
| Nucleophile | Reagent Example | Potential Product Substructure |
| Cyanide | Sodium Cyanide (NaCN) | 3-(4-Fluorophenyl)-3-methoxypropanenitrile |
| Azide | Sodium Azide (NaN3) | 1-(2-Azido-1-methoxyethyl)-4-fluorobenzene |
| Thiolate | Sodium thiomethoxide (NaSMe) | 1-Fluoro-4-(1-methoxy-2-(methylthio)ethyl)benzene |
| Malonate | Diethyl malonate | Diethyl 2-(2-(4-fluorophenyl)-2-methoxyethyl)malonate |
Scaffold for the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are central to medicinal chemistry and materials science. The bifunctional nature of this compound makes it a plausible candidate for the synthesis of heterocyclic rings. The primary bromide can act as an electrophile in cyclization reactions with dinucleophilic partners.
For example, reaction with hydrazine (B178648) or a substituted hydrazine could potentially lead to the formation of a pyrazolidine (B1218672) or related nitrogen-containing heterocycle. Similarly, reaction with a molecule containing both an amine and a thiol group could be envisioned to construct thiazine (B8601807) derivatives. The specific reaction pathway and resulting ring structure would depend on the nature of the nucleophile and the reaction conditions employed.
Role in Fragment-Based Drug Discovery and Lead Compound Synthesis
Fragment-based drug discovery (FBDD) involves screening small molecules (fragments) that bind weakly to a biological target and then growing or combining them to produce a high-affinity lead compound. The 4-fluorophenyl group is a common fragment in FBDD due to its favorable properties.
This compound can be considered a functionalized fragment. The bromoethyl side chain provides a synthetic handle for fragment elaboration. Medicinal chemists could utilize this reactive group to link the fluorophenyl fragment to other molecular scaffolds or to explore the chemical space around the initial binding site. The synthetic routes for such elaborations would primarily involve nucleophilic substitution at the bromine-bearing carbon.
The table below outlines potential synthetic transformations for fragment elaboration.
| Reaction Type | Reagent Example | Resulting Linkage | Purpose in FBDD |
| Ether formation | A phenolic compound | Aryl ether | Linking to another aromatic fragment |
| Amine alkylation | A primary or secondary amine | Secondary or tertiary amine | Introducing hydrogen bond donors/acceptors |
| Thioether formation | A thiol | Thioether | Probing hydrophobic pockets |
| C-C bond formation | An organometallic reagent | Alkyl chain extension | Vectorial growth into a new binding region |
Intermediate in the Synthesis of Specialty Chemicals
Beyond pharmaceuticals, fluorinated organic compounds play a crucial role in the development of specialty chemicals, including advanced materials and agrochemicals.
Precursors for Advanced Materials Research (e.g., polymers, optoelectronics)
Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The this compound molecule could be a precursor to monomers for polymerization. For instance, elimination of HBr would yield a fluorinated methoxy styrene (B11656) derivative. Such monomers could be polymerized to create materials with specific optical or electronic properties, potentially for use in optoelectronic devices. The presence of the fluorine atom can significantly influence the electronic energy levels of the resulting polymer, which is a key parameter in the design of organic semiconductors.
Synthesis of Agrochemical Intermediates
The 4-fluorophenyl unit is a key component in a number of successful pesticides and herbicides. The utility of simple building blocks like 1-bromo-4-fluorobenzene (B142099) in the synthesis of agrochemicals, such as the pesticide Flusilazole, is well-documented. rsc.org By analogy, this compound provides a more elaborated scaffold that could be used to construct novel agrochemical candidates. The bromo-methoxyethyl side chain can be chemically modified through reactions, such as those described previously, to build the complex structures often required for biological activity in the agrochemical sector. The focus of such synthetic efforts would be on creating new molecular entities for screening, with the chemical transformations centered on the reactivity of the alkyl bromide.
Computational and Theoretical Investigations of 1 2 Bromo 1 Methoxyethyl 4 Fluorobenzene
Electronic Structure and Bonding Analysis
The electronic structure of a molecule is fundamental to its stability, reactivity, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the distribution of electrons within 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene. unimelb.edu.aumdpi.com DFT calculations can determine the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.net
Analysis of the molecular orbitals would reveal how the electronegative fluorine and bromine atoms, along with the methoxy (B1213986) group, influence the electron density of the benzene (B151609) ring. Methods such as Natural Bond Orbital (NBO) analysis can be employed to quantify orbital interactions, hybridization, and charge distribution on each atom, providing a detailed picture of the covalent and non-covalent interactions that define the molecule's bonding framework. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. researchgate.net
Table 1: Key Electronic Properties Calculable for this compound
| Property | Description | Computational Method |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | DFT (e.g., B3LYP) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | DFT (e.g., B3LYP) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP) |
| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. researchgate.net | DFT, Hartree-Fock |
Conformational Analysis and Energy Minima Determination
The flexible methoxyethyl side chain of this compound allows it to adopt various spatial arrangements, or conformations. nih.gov Conformational analysis is a computational process used to identify the most stable three-dimensional structures (energy minima) and the energy barriers between them. researchgate.net
This process typically involves a systematic scan of the potential energy surface by rotating the molecule's rotatable bonds, such as the C-C and C-O bonds in the side chain. mdpi.com For each rotational step, the energy of the resulting geometry is calculated. The results can be plotted to visualize the energy landscape, revealing the low-energy conformers that are most likely to exist at a given temperature. researchgate.net More sophisticated algorithms can then be used to precisely locate the exact coordinates of the energy minima (stable conformers) and the transition states that connect them. For substituted ethylbenzene (B125841) derivatives, the orientation of the side chain relative to the aromatic ring is a key determinant of conformational stability. rsc.orgnist.gov
Table 2: Parameters in Conformational Analysis
| Parameter | Definition | Significance |
|---|---|---|
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | Key coordinate for exploring the potential energy surface. |
| Potential Energy Surface | A mathematical function that gives the energy of a molecule as a function of its geometry. | Maps out all possible conformations and their relative energies. researchgate.net |
| Energy Minimum | A point on the potential energy surface where the molecule is in a stable or metastable state. | Represents a stable conformer of the molecule. |
Prediction and Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for investigating how chemical reactions occur. For this compound, theoretical methods can be used to predict its behavior in various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom. DFT calculations can model the entire reaction pathway from reactants to products. unimelb.edu.auresearchgate.net
A key objective is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. acs.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products, thus validating the proposed mechanistic pathway. acs.org Such studies can help distinguish between competing mechanisms, for instance, an S_N1 versus an S_N2 pathway for the substitution of the bromine atom. mdpi.com
Spectroscopic Parameter Prediction and Validation
Theoretical calculations can predict spectroscopic properties with a high degree of accuracy, serving as a powerful aid in the interpretation of experimental data. For this compound, key spectroscopic parameters can be computed.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.comrsc.orgresearchgate.net Comparing these theoretical shifts with experimental spectra can confirm the molecular structure and help assign specific signals to the correct atoms in the molecule. researchgate.netacs.orgacs.org For fluorinated aromatic compounds, specific scaling factors are often applied to computed values to improve the correlation with experimental data. nih.govfigshare.com
Vibrational Spectroscopy : The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. researchgate.netmdpi.com This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows the position and intensity of vibrational modes (e.g., C-H stretching, C-F stretching, aromatic ring modes). This information is invaluable for interpreting experimental IR and Raman spectra and understanding the molecule's vibrational dynamics.
Table 3: Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Parameter | Typical Computational Method |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | DFT/GIAO |
| ¹³C NMR | Chemical Shift (δ) | DFT/GIAO |
| ¹⁹F NMR | Chemical Shift (δ) | DFT/GIAO |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or other effects. nih.gov While not focusing on a specific biological outcome, the methodological approach involves computing a set of numerical parameters, known as molecular descriptors, for this compound.
These descriptors can be derived from its computationally determined structure and electronic properties. They are categorized as:
Topological : Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical : Based on the 3D structure (e.g., molecular surface area, volume).
Electronic : Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). oup.com
Quantum-Chemical Molecular Fields : Used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which can account for complex interactions involving halogen atoms. nih.gov
Once calculated, these descriptors for a series of related compounds can be used as variables in statistical analyses to develop a predictive model. The focus of a computational QSAR study is on identifying which descriptors are most important for the model and ensuring the model's statistical robustness and predictive power. nih.gov For halogenated compounds, descriptors that accurately represent interactions like halogen bonding are particularly important. nih.govresearchgate.net
Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the verification of the compound's regiochemistry (the specific placement of the bromo, methoxy (B1213986), and fluoro substituents) and stereochemistry at the chiral center.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-fluorophenyl ring, which typically appear as a set of two doublets or a complex multiplet due to ¹H-¹H and ¹H-¹⁹F couplings. The aliphatic portion would feature a doublet of doublets for the proton on the chiral carbon (CH-OMe), a multiplet for the two protons of the bromomethyl group (-CH₂Br), and a singlet for the methoxy (-OCH₃) protons. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment. The ¹⁹F NMR spectrum would provide a specific signal for the fluorine atom, confirming its presence and position on the aromatic ring.
While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the intricate network of atomic connections. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the proton on the methoxy-bearing carbon (-CH(OMe)-) and the adjacent protons of the bromomethyl group (-CH₂Br), confirming the ethyl side chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the chiral carbon, and from the aromatic protons to various carbons within the fluorophenyl ring, confirming the attachment of the side chain to the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can help determine the preferred conformation of the side chain relative to the aromatic ring by showing spatial proximity between specific aliphatic and aromatic protons.
Table 1: Expected 2D NMR Correlations for this compound This table is based on established NMR principles and represents expected correlations for the target compound.
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | -CH (OMe)- ↔ -CH ₂Br | Confirms the ethyl side chain connectivity. |
| HSQC | ¹H ↔ ¹³C (1-bond) | -O-CH ₃ ↔ -O-C H₃-C H(OMe)- ↔ -C H(OMe)--C H₂Br ↔ -C H₂Br | Assigns protons to their directly attached carbons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -O-CH ₃ ↔ -C H(OMe)--CH (OMe)- ↔ Aromatic C ₁ | Confirms methoxy group placement and side-chain to ring connection. |
| NOESY | ¹H ↔ ¹H (spatial) | -O-CH ₃ ↔ -CH (OMe)--CH (OMe)- ↔ Aromatic H ₂/₆ | Provides insight into the 3D conformation and spatial arrangement. |
The structure of this compound contains a stereocenter at the carbon atom bonded to the methoxy group, meaning it exists as a pair of enantiomers. Standard NMR spectroscopy is inherently achiral and cannot distinguish between enantiomers. nih.gov To determine enantiomeric purity or assign absolute configuration, chiral auxiliary agents are typically employed. mdpi.com
The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) creates a diastereomeric interaction with the enantiomers of the target compound. This results in two distinct chemical environments for the corresponding nuclei in the two enantiomers, leading to separate, distinguishable signals in the NMR spectrum. While direct chiral discrimination by NMR without external agents is an area of ongoing research, it is not yet a routine method. d-nb.infoscispace.comescholarship.org
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. nih.goved.ac.uk This method provides valuable kinetic and mechanistic data by tracking the concentration changes of reactants, intermediates, and products over time. beilstein-journals.orgbath.ac.uk
For a reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the bromine atom, a series of ¹H or ¹⁹F NMR spectra can be acquired at regular intervals. chemrxiv.org By integrating the signals corresponding to the starting material and the newly formed product, a reaction profile can be constructed. This approach allows for the calculation of reaction rates and can help identify transient or unstable intermediates that might be missed by conventional offline analysis. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for deducing its structure through fragmentation analysis. HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or more decimal places), which allows for the calculation of a unique elemental formula.
Table 2: Calculated Exact Mass and Isotopic Pattern for the Molecular Ion of this compound (C₉H₁₀BrFO)
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [M]⁺ (⁷⁹Br) | 232.9921 | 100.0 |
| [M+1]⁺ | 233.9952 | 9.9 |
Note: The characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) is a definitive signature for the presence of a single bromine atom.
Soft ionization techniques are essential for detecting the intact molecular ion with minimal fragmentation.
Electrospray Ionization (ESI): ESI is a widely used technique for polar to moderately polar compounds. researchgate.net It generates ions directly from a solution, typically forming protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov For this compound, ESI would be a suitable method to confirm the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, volatile compounds. nih.gov Ionization occurs in the gas phase via a corona discharge, usually resulting in a strong signal for the protonated molecule [M+H]⁺. nih.gov This technique serves as a valuable alternative or complement to ESI for analyzing the target compound.
Tandem Mass Spectrometry (MS/MS) is a powerful method for structural elucidation that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the molecular ion (or a protonated/adduct ion) is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov
Analysis of the fragmentation pathways can confirm the connectivity of the molecule. chemrxiv.org For this compound, key fragmentation events would likely involve the loss of the bromine atom, cleavage of the methoxy group, and breakage of the C-C bond in the ethyl side chain.
Table 3: Plausible Fragmentation Pathways and Expected Fragment Ions in MS/MS Analysis This table outlines hypothetical fragmentation pathways based on common fragmentation rules.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 233.99/235.99 [M+H]⁺ | HBr | 153.07 | [C₉H₁₀FO]⁺ |
| 233.99/235.99 [M+H]⁺ | CH₃OH | 201.97/203.97 | [C₈H₇BrF]⁺ |
| 233.99/235.99 [M+H]⁺ | CH₂Br• | 139.07 | [C₈H₁₀FO]⁺ |
Table 4: List of Compound Names
| Compound Name |
|---|
X-ray Crystallography for Absolute and Relative Configuration Determination (applicable to crystalline derivatives)
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, which may be a liquid or oil at room temperature, this technique is applied to its suitable crystalline derivatives. The precise arrangement of substituents at a stereogenic center, known as the absolute configuration, can be unambiguously established through this method.
The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise determination of atomic positions, bond lengths, and bond angles. This provides unequivocal proof of the molecule's stereochemistry, differentiating between the (R) and (S) enantiomers.
While no specific crystallographic data for derivatives of this compound are publicly available, the analysis of structurally related compounds, such as 4-Benzyloxy-2-bromo-1-methoxybenzene, demonstrates the power of this technique. nih.gov For a hypothetical crystalline derivative of our target compound, the crystallographic data would be presented in a detailed table.
Illustrative Crystal Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₆BrFO₂ |
| Formula Weight | 339.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.532(2) |
| b (Å) | 5.876(1) |
| c (Å) | 24.115(4) |
| β (°) | 98.75(3) |
| Volume (ų) | 1472.9(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.528 |
| Absorption Coefficient (mm⁻¹) | 2.85 |
Note: This data is illustrative for a hypothetical crystalline derivative and is intended to represent typical crystallographic parameters.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are fundamental for assessing the chemical purity and determining the enantiomeric composition of chiral compounds. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target compound from impurities and for quantifying the relative amounts of its enantiomers. nih.govtums.ac.irdnacih.comresearchgate.netgcms.czsid.ir
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development
The development of robust HPLC and GC methods is essential for the quality control of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For HPLC analysis, a reversed-phase method would likely be developed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection could be achieved using a UV detector, leveraging the aromatic ring's chromophore.
GC, on the other hand, is suitable for volatile and thermally stable compounds. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for separating the target compound from any starting materials or byproducts. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and identification.
Illustrative HPLC and GC Method Parameters
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5 (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25 °C (column) | 150 °C (isothermal) |
| Detection | UV at 254 nm | FID at 250 °C |
| Retention Time | ~ 5.2 min | ~ 8.5 min |
Note: This data is representative of typical starting parameters for method development and is for illustrative purposes only.
Chiral HPLC for Enantiomeric Purity Analysis
To separate and quantify the enantiomers of this compound, chiral HPLC is the method of choice. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. nih.gov
The determination of enantiomeric excess (ee) is a critical measure of the stereochemical purity of a chiral substance. wikipedia.org It is calculated as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org Chiral HPLC allows for the direct measurement of the peak areas corresponding to each enantiomer, from which the enantiomeric excess can be accurately calculated.
Illustrative Chiral HPLC Separation Data
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 0.8 mL/min |
| Retention Time (R-enantiomer) | 12.3 min |
| Retention Time (S-enantiomer) | 14.1 min |
| Resolution (Rs) | 1.8 |
| Enantiomeric Excess (ee) | 98% |
Note: This data is illustrative and represents a hypothetical successful chiral separation.
Future Research Directions and Unexplored Potential
Development of Novel and More Efficient Synthetic Routes
Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene. Current synthetic approaches to similar benzylic bromides often rely on traditional batch methods that can be hazardous and inefficient. digitellinc.com A promising avenue for exploration is the use of photochemical benzylic bromination in continuous flow systems. rsc.orgresearchgate.net This technique offers improved safety, higher yields, and reduced waste compared to conventional methods. digitellinc.com The development of a telescoped, or one-pot, process that combines benzylic bromination with a subsequent methoxylation step could further enhance the efficiency of the synthesis.
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Approach |
| Safety | Use of explosive radical initiators, potential for thermal runaway. | Enhanced temperature control, smaller reaction volumes mitigate risks. researchgate.net |
| Efficiency | Lower yields, requires isolation of intermediates. | Higher yields, potential for telescoped reactions without isolation. rsc.org |
| Sustainability | Use of hazardous chlorinated solvents, significant waste generation. | Potential for solvent-free conditions, reduced Process Mass Intensity (PMI). digitellinc.com |
This table illustrates the potential advantages of developing a flow chemistry-based synthesis for this compound compared to traditional batch methods.
Exploration of Asymmetric Catalytic Transformations
The chiral center at the carbon bearing the methoxy (B1213986) group in this compound presents an opportunity for the development of asymmetric catalytic transformations to produce enantiomerically pure forms of the compound and its derivatives. Chiral 1-aryl-2-aminoethanols, which are structurally related to the target molecule, have been synthesized with high enantioselectivity using iridium-catalyzed asymmetric hydrogenation. nih.govresearchgate.net Future research could adapt this methodology to the asymmetric reduction of a ketone precursor to this compound. Furthermore, asymmetric allylic substitution reactions, mediated by organocatalysts, could be explored for the synthesis of chiral derivatives. nih.govsemanticscholar.org
| Catalytic Approach | Potential Application to this compound | Desired Outcome |
| Asymmetric Hydrogenation | Reduction of a corresponding α-bromoketone precursor. | Enantiomerically enriched 1-(2-bromo-1-hydroxyethyl)-4-fluorobenzene, a precursor to the target molecule. |
| Organocatalytic Allylic Substitution | Reaction of a suitable precursor with a nucleophile in the presence of a chiral catalyst. | Chiral derivatives with diverse functional groups. |
| Enzymatic Desymmetrization | Biocatalytic modification of a prochiral precursor. | Highly enantioselective synthesis of a chiral intermediate. |
This table outlines potential asymmetric catalytic strategies for the synthesis of chiral derivatives of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound into flow chemistry and automated platforms could revolutionize its production and application in high-throughput screening. researchgate.net Flow chemistry offers precise control over reaction parameters, leading to improved reproducibility and scalability. researchgate.netnih.gov Automated platforms can be used for rapid reaction optimization and the synthesis of a library of derivatives for biological screening. nih.gov The modular nature of flow chemistry setups facilitates multi-step syntheses, which could be applied to the production of more complex molecules derived from the target compound. researchgate.net
The benefits of such an integrated approach include:
Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity.
On-Demand Synthesis: Flow reactors can be used to produce specific quantities of the compound as needed, reducing the need for large-scale storage of potentially unstable intermediates.
Library Synthesis: The combination of flow chemistry and automation is ideal for the parallel synthesis of a large number of derivatives for structure-activity relationship studies.
Discovery of New Reactivity Patterns and Synthetic Applications
The unique electronic properties of this compound, arising from the interplay of the fluorine, methoxy, and bromine substituents, suggest that it may exhibit novel reactivity patterns. The benzylic bromide is a reactive functional group that can participate in a variety of nucleophilic substitution reactions. quora.comnih.gov The fluorine atom can influence the reactivity of the aromatic ring and the benzylic position. noaa.gov Future research should focus on exploring the reactivity of this compound with a wide range of nucleophiles, electrophiles, and radical species. This could lead to the discovery of new synthetic transformations and the development of novel building blocks for the synthesis of complex molecules.
Potential areas for reactivity studies include:
Cross-Coupling Reactions: The benzylic bromide could be a substrate for various palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Organometallic Chemistry: The formation of an organometallic reagent from the benzylic bromide could open up new avenues for synthetic transformations.
Radical Chemistry: The C-Br bond could be homolytically cleaved to generate a benzylic radical, which could participate in a variety of radical-mediated reactions.
Synergistic Approaches Combining Computational and Experimental Methodologies
A synergistic approach that combines computational modeling with experimental studies will be crucial for unlocking the full potential of this compound. acs.orgrsc.org Computational chemistry can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the design of new experiments. researchgate.netscielo.br For example, density functional theory (DFT) calculations could be used to model the transition states of potential reactions and predict the stereochemical outcomes of asymmetric transformations. Machine learning algorithms could also be employed to predict the reactivity and properties of derivatives of the target compound. rsc.orgnih.gov This interplay between theory and experiment will accelerate the discovery of new applications for this versatile chemical entity. nih.govacs.org
| Computational Method | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Understanding reaction mechanisms and predicting product distributions. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different solvent environments. | Optimizing reaction conditions and understanding solvation effects. |
| Machine Learning (ML) | Predicting the properties and reactivity of a library of derivatives. | Identifying promising candidates for specific applications without the need for exhaustive experimental screening. rsc.orgresearchgate.net |
This table highlights how different computational methodologies can be applied to accelerate research on this compound.
Q & A
Q. How can researchers leverage this compound in enantioselective transformations?
- Chiral Catalysts : Use Ru- or Ir-based catalysts for asymmetric hydrogenation of intermediates derived from the compound.
- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemic substrates to achieve high enantiomeric excess (ee >90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
